molecular formula C8H5BrF3NO B6304853 2-Bromo-3-trifluoromethyl-benzamide CAS No. 1369884-25-2

2-Bromo-3-trifluoromethyl-benzamide

Cat. No. B6304853
CAS RN: 1369884-25-2
M. Wt: 268.03 g/mol
InChI Key: HEHASHWRQNRNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-trifluoromethyl-benzamide is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .

Scientific Research Applications

2-Bromo-3-trifluoromethyl-benzamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, it has been used as a reagent in the synthesis of other organic compounds, such as amino acids and peptides.

Advantages and Limitations for Lab Experiments

2-Bromo-3-trifluoromethyl-benzamide is a useful reagent in organic synthesis, as it can be used to form covalent bonds between molecules. It is also relatively stable, and has a high solubility in polar solvents. However, it is toxic and should be handled with care. Additionally, it is a relatively expensive reagent, and can be difficult to obtain in large quantities.

Future Directions

Future research on 2-Bromo-3-trifluoromethyl-benzamide could focus on its potential applications in medicinal chemistry, biochemistry, and pharmacology. Additionally, further research could be done to explore its potential effects on biochemical and physiological processes. Additionally, research could be done to explore the potential of this compound as a ligand in the binding of other molecules, such as proteins. Furthermore, research could be done to explore the potential of this compound as a starting material in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Finally, research could be done to explore the potential of this compound as a reagent in the synthesis of other organic compounds, such as amino acids and peptides.

Synthesis Methods

2-Bromo-3-trifluoromethyl-benzamide can be synthesized by the reaction of 4-bromo-3-trifluoromethyl-benzoic acid and ammonium acetate in methanol. This reaction yields the desired product with a yield of 92%. The reaction proceeds through the formation of a diazonium salt, which is then hydrolyzed to form the benzamide.

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHASHWRQNRNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.